molecular formula C18H25N5S B5943861 2-[1-(4-Ethylphenyl)-5-methyltriazol-4-yl]-1-(4-methylpiperazin-1-yl)ethanethione

2-[1-(4-Ethylphenyl)-5-methyltriazol-4-yl]-1-(4-methylpiperazin-1-yl)ethanethione

Cat. No.: B5943861
M. Wt: 343.5 g/mol
InChI Key: GIBMMENWGYRLIQ-UHFFFAOYSA-N
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Description

2-[1-(4-Ethylphenyl)-5-methyltriazol-4-yl]-1-(4-methylpiperazin-1-yl)ethanethione is a complex organic compound that features a triazole ring, a piperazine ring, and an ethanethione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Ethylphenyl)-5-methyltriazol-4-yl]-1-(4-methylpiperazin-1-yl)ethanethione typically involves multiple steps One common approach is to start with the formation of the triazole ring through a cyclization reaction involving an azide and an alkyne The piperazine ring can be introduced through a nucleophilic substitution reaction

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Ethylphenyl)-5-methyltriazol-4-yl]-1-(4-methylpiperazin-1-yl)ethanethione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethanethione group to an ethyl group.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethyl derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-[1-(4-Ethylphenyl)-5-methyltriazol-4-yl]-1-(4-methylpiperazin-1-yl)ethanethione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[1-(4-Ethylphenyl)-5-methyltriazol-4-yl]-1-(4-methylpiperazin-1-yl)ethanethione involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s solubility and bioavailability. The ethanethione group can participate in redox reactions, influencing the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(4-Ethylphenyl)-5-methyltriazol-4-yl]-1-(4-methylpiperazin-1-yl)ethanethione is unique due to the combination of its triazole and piperazine rings, along with the ethanethione group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[1-(4-ethylphenyl)-5-methyltriazol-4-yl]-1-(4-methylpiperazin-1-yl)ethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5S/c1-4-15-5-7-16(8-6-15)23-14(2)17(19-20-23)13-18(24)22-11-9-21(3)10-12-22/h5-8H,4,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBMMENWGYRLIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(N=N2)CC(=S)N3CCN(CC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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